molecular formula C9H18ClNO2 B2406221 Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride CAS No. 2173992-32-8

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride

Cat. No.: B2406221
CAS No.: 2173992-32-8
M. Wt: 207.7
InChI Key: DTWUJHBDEGHCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of cyclohexane, featuring an amino group, a methyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride typically involves the reaction of 3-amino-1-methylcyclohexane-1-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminocyclohexane-1-carboxylate: Lacks the methyl group on the cyclohexane ring.

    Methyl 3-amino-1-cyclohexanecarboxylate: Similar structure but different substitution pattern.

Uniqueness

Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-amino-1-methylcyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-4-7(10)6-9;/h7H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWUJHBDEGHCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.